molecular formula C13H19N3O2 B2460632 Tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate CAS No. 1822862-83-8

Tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate

Cat. No.: B2460632
CAS No.: 1822862-83-8
M. Wt: 249.314
InChI Key: UWZQDSMJOIIVLK-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate: is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a naphthyridine ring system. The naphthyridine ring system is a fused bicyclic structure containing nitrogen atoms, making it an important scaffold in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminopyridine and tert-butyl acrylate.

    Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo a series of transformations to form the naphthyridine ring system.

    Functional Group Introduction: The tert-butyl and amino groups are introduced through subsequent reactions, often involving protection and deprotection steps to ensure the desired functional groups are correctly positioned.

Industrial Production Methods

Industrial production of tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, using continuous flow reactors, and employing catalysts to improve yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 4-amino-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-6-10(14)9-5-4-7-15-11(9)16/h4-5,7,10H,6,8,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZQDSMJOIIVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=C1N=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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